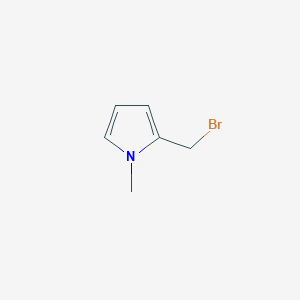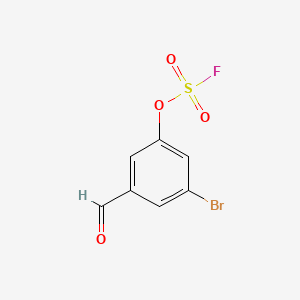
3-Bromo-5-formylphenylsulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-formylphenylsulfurofluoridate is an organosulfur compound that features a bromine atom, a formyl group, and a sulfurofluoridate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formylphenylsulfurofluoridate typically involves the following steps:
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formylphenylsulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH), or alkoxides (R-O-) in the presence of a suitable base.
Major Products Formed
Oxidation: 3-Bromo-5-carboxyphenylsulfurofluoridate.
Reduction: 3-Bromo-5-hydroxymethylphenylsulfurofluoridate.
Substitution: Various substituted phenylsulfurofluoridates depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-formylphenylsulfurofluoridate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-formylphenylsulfurofluoridate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the bromine and sulfurofluoridate groups can influence the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorophenylsulfurofluoridate
- 3-Bromo-5-methylphenylsulfurofluoridate
- 3-Bromo-5-nitrophenylsulfurofluoridate
Uniqueness
3-Bromo-5-formylphenylsulfurofluoridate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, formyl, and sulfurofluoridate groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4BrFO4S |
|---|---|
Molecular Weight |
283.07 g/mol |
IUPAC Name |
1-bromo-3-fluorosulfonyloxy-5-formylbenzene |
InChI |
InChI=1S/C7H4BrFO4S/c8-6-1-5(4-10)2-7(3-6)13-14(9,11)12/h1-4H |
InChI Key |
QPELEVXLGJBBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


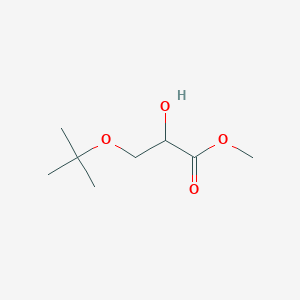
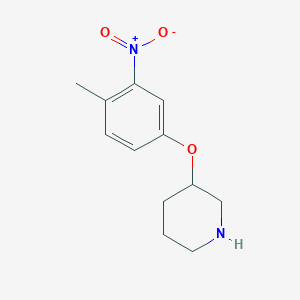
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)

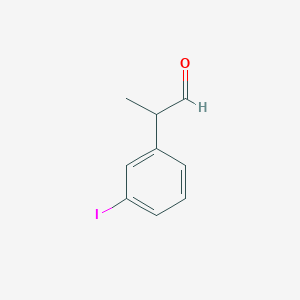

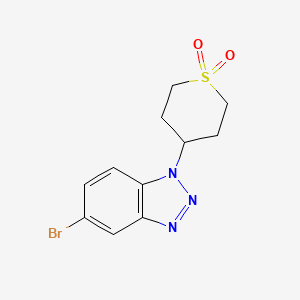
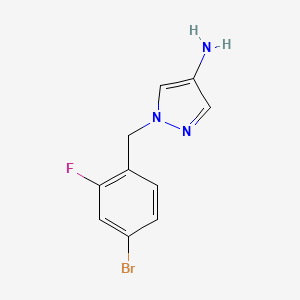
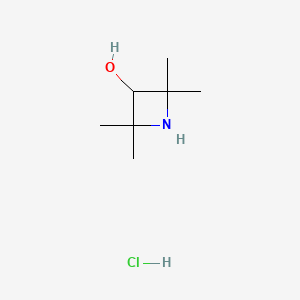
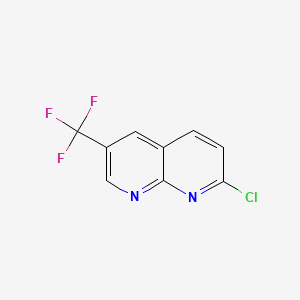

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
